3-Acetoxy-3'-phenoxybenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

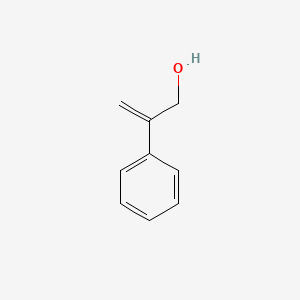

3-Acetoxy-3’-phenoxybenzophenone is a benzophenone derivative that belongs to the class of organic compounds known as benzophenones1. It has a molecular formula of C21H16O4 and a molecular weight of 332.3 g/mol1.

Synthesis Analysis

While specific synthesis methods for 3-Acetoxy-3’-phenoxybenzophenone are not readily available, similar compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives2. The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods2.

Molecular Structure Analysis

The molecular structure of 3-Acetoxy-3’-phenoxybenzophenone includes a benzophenone core with acetoxy and phenoxy substituents3. More detailed structural analysis would require specific spectroscopic data.

Chemical Reactions Analysis

Specific chemical reactions involving 3-Acetoxy-3’-phenoxybenzophenone are not readily available in the literature. However, benzophenone derivatives are generally reactive towards nucleophiles due to the presence of the carbonyl group.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Acetoxy-3’-phenoxybenzophenone include its molecular formula (C21H16O4), molecular weight (332.3 g/mol), and its classification as a benzophenone derivative1. More specific properties such as melting point, boiling point, and density are not readily available in the literature.Applications De Recherche Scientifique

Metabolism and Endocrine-disrupting Activity

3-Acetoxy-3'-phenoxybenzophenone, a derivative of benzophenone-3, has been studied for its metabolism by liver microsomes in both rats and humans, revealing the formation of various metabolites. Investigations into its endocrine-disrupting activity highlighted its interaction with estrogen and androgen receptors, showcasing its ability to influence endocrine pathways through its metabolites. This research underscores the complex metabolic pathways of UV filters and their potential impacts on hormone activity, contributing to our understanding of the environmental and health implications of widespread benzophenone use (Watanabe et al., 2015).

Reproductive Toxicity

Further research into benzophenone-3, a related compound, has explored its effects on reproductive health. Studies have indicated that high levels of exposure may lead to variations in birth weights and gestational ages, as well as impacts on sperm density and estrous cycles in animals. This highlights concerns over the potential reproductive toxicity of such compounds, emphasizing the need for cautious use and further investigation into their effects on human and animal health (Ghazipura et al., 2017).

Synthetic Applications

On the synthetic chemistry front, research into 2,5-dihydro-1,3,4-oxadiazoles, including compounds related to 3-Acetoxy-3'-phenoxybenzophenone, has revealed their utility in generating nucleophilic carbenes. These carbenes engage in reactions with electrophilic functional groups, facilitating the synthesis of various target molecules. This illustrates the role of such compounds in advancing synthetic methodologies, offering new pathways for chemical synthesis and the development of novel materials (Warkentin, 2009).

Environmental Detection

Advancements in analytical methods have enabled the detection of benzophenone-3 and its metabolites in human serum, showcasing the development of sensitive techniques for monitoring exposure to these compounds. This is crucial for assessing the extent of human exposure to environmental contaminants and understanding their potential health implications (Tarazona et al., 2013).

Safety And Hazards

The safety data sheet (SDS) for 3-Acetoxy-3’-phenoxybenzophenone includes sections on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties4. It is important to consult the SDS for detailed safety information.

Orientations Futures

The future directions for research on 3-Acetoxy-3’-phenoxybenzophenone are not readily available in the literature. However, benzophenone derivatives are of interest in various fields, including organic synthesis, materials science, and pharmaceutical research, suggesting potential future directions in these areas.

Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.

Propriétés

IUPAC Name |

[3-(3-phenoxybenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O4/c1-15(22)24-19-11-5-7-16(13-19)21(23)17-8-6-12-20(14-17)25-18-9-3-2-4-10-18/h2-14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZADQJQQXAXHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641640 |

Source

|

| Record name | 3-(3-Phenoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-3'-phenoxybenzophenone | |

CAS RN |

890099-73-7 |

Source

|

| Record name | 3-(3-Phenoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.